molecular formula C23H29N3O4S B3465574 4-(4-morpholinylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

4-(4-morpholinylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Cat. No.: B3465574
M. Wt: 443.6 g/mol
InChI Key: SHCHLGFMIBGHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of MMPSB involves several steps, including the formation of key intermediates. One notable approach is the Grignard reaction using [2-(4-morpholinylmethyl)phenyl]magnesium bromide (a Grignard reagent) as a crucial building block. The reaction proceeds in tetrahydrofuran (THF) solvent, resulting in the formation of MMPSB. The Grignard reaction is a powerful tool for constructing carbon-carbon bonds and has been widely employed in the synthesis of diverse organic compounds .


Molecular Structure Analysis

The molecular formula of MMPSB is C₁₁H₁₄BrMgNO . Its molecular weight is approximately 280.44 g/mol . The compound features a benzamide core with a morpholine moiety attached to one of the phenyl rings. The magnesium atom is part of the Grignard reagent, contributing to the overall structure. The precise arrangement of atoms and functional groups within MMPSB plays a crucial role in its biological activity .


Chemical Reactions Analysis

MMPSB can participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclizations. Researchers have explored its reactivity in the context of drug development and synthetic methodologies. Understanding its reactivity profile is essential for designing novel derivatives with improved properties .


Physical and Chemical Properties Analysis

  • Spectroscopic Data : Researchers have obtained NMR, IR, and mass spectrometry data to characterize MMPSB .

Safety and Hazards

  • Environmental Impact : Disposal of MMPSB and its derivatives should follow established guidelines to minimize environmental impact .

Future Directions

  • Clinical Trials : Initiate preclinical and clinical studies to evaluate MMPSB’s efficacy and safety profiles .

: Sigma-Aldrich: [2-(4-Morpholinylmethyl)phenyl]magnesium bromide solution : Santa Cruz Biotechnology: [4-(4-Morpholinylmethyl)phenyl]magnesium bromide solution : Sigma-Aldrich: [3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution <|im_end|

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c27-23(20-6-4-19(5-7-20)18-25-14-16-30-17-15-25)24-21-8-10-22(11-9-21)31(28,29)26-12-2-1-3-13-26/h4-11H,1-3,12-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCHLGFMIBGHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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